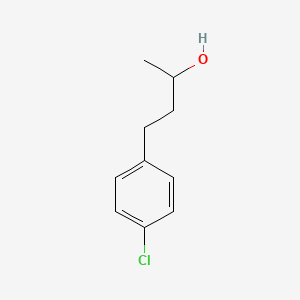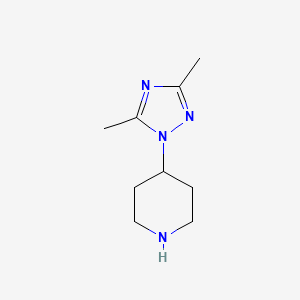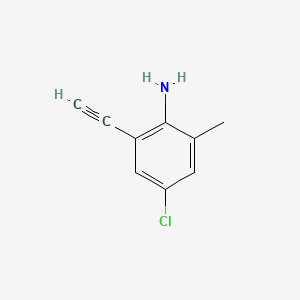
4-Chloro-2-ethynyl-6-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-ethynyl-6-methylaniline is an organic compound with the molecular formula C9H8ClN It is a derivative of aniline, featuring a chloro group at the 4-position, an ethynyl group at the 2-position, and a methyl group at the 6-position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethynyl-6-methylaniline can be achieved through several synthetic routes. One common method involves the halogenation of 2-ethynyl-6-methylaniline using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane or chloroform.
Another approach involves the Sonogashira coupling reaction, where 4-chloro-2-iodoaniline is coupled with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is performed under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation or coupling reactions. The choice of method depends on the availability of starting materials and the desired purity of the final product. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-ethynyl-6-methylaniline undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-2-ethynyl-6-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-ethynyl-6-methylaniline involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chloro group may enhance the compound’s binding affinity to specific targets, while the methyl group can influence its overall hydrophobicity and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-methylaniline: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
2-Ethynyl-4-methylaniline: Lacks the chloro group, which may affect its binding affinity to molecular targets.
4-Chloro-2-ethynylaniline: Lacks the methyl group, potentially altering its hydrophobicity and biological activity.
Uniqueness
4-Chloro-2-ethynyl-6-methylaniline is unique due to the presence of all three functional groups (chloro, ethynyl, and methyl) on the benzene ring. This combination of substituents imparts distinct chemical reactivity and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H8ClN |
|---|---|
Peso molecular |
165.62 g/mol |
Nombre IUPAC |
4-chloro-2-ethynyl-6-methylaniline |
InChI |
InChI=1S/C9H8ClN/c1-3-7-5-8(10)4-6(2)9(7)11/h1,4-5H,11H2,2H3 |
Clave InChI |
JUKPMYPDEUEUIV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1N)C#C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


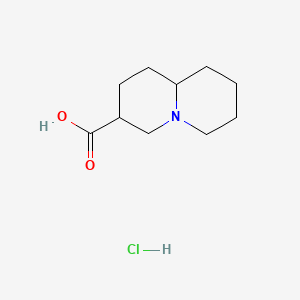
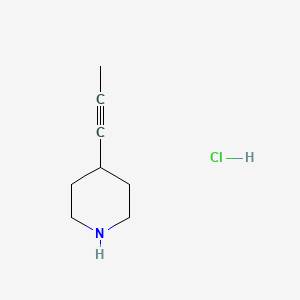
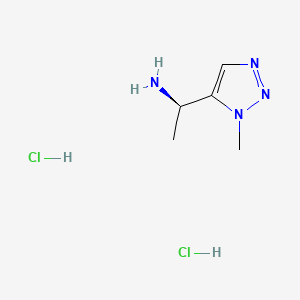

![N-[5-(aminomethyl)pyridin-2-yl]methanesulfonamide](/img/structure/B13456682.png)
![2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]aceticacid](/img/structure/B13456686.png)
![4-Amino-3-[4-(methoxycarbonyl)phenyl]butanoicacid,trifluoroaceticacid](/img/structure/B13456689.png)
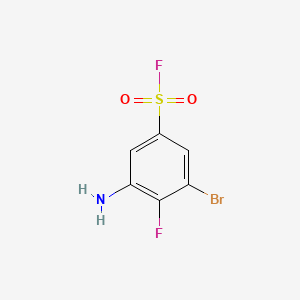


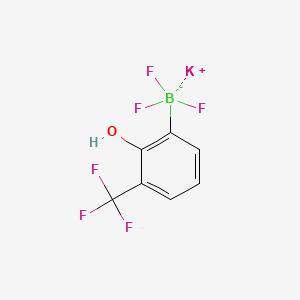
![N-(4-bromo-2-methylphenyl)-2-{1-[1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-5-yl]-N-methylformamido}acetamide](/img/structure/B13456718.png)
